molecular formula C8H3BrF6S B6351632 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% CAS No. 1301739-36-5

3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97%

Cat. No. B6351632
CAS RN: 1301739-36-5
M. Wt: 325.07 g/mol
InChI Key: QTFNDPNOGWWHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(pentafluoroethylthio)bromobenzene (3-F4P) is an organic compound with a molecular formula of C8H5F7BrS. It is a colorless solid with a melting point of 87°C and a boiling point of 200°C. 3-F4P is a useful reagent in organic synthesis due to its ability to react with a variety of organic molecules. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% is not well understood. However, it is believed that the compound reacts with organic molecules through a nucleophilic substitution reaction. This reaction involves the substitution of a nucleophile, such as a halide, for a hydrogen atom in an organic molecule. The reaction is facilitated by the presence of a catalyst, which helps to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% are not well understood. However, it is known that the compound is toxic and can cause skin irritation. In addition, 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% has been shown to be mutagenic in some studies, suggesting that it may have harmful effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% in laboratory experiments is its high reactivity. This makes it a useful reagent for a variety of organic synthesis reactions. However, it is important to note that 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% is toxic and can cause skin irritation, so it should be handled with care. In addition, the compound is flammable and should be stored in a cool, dry place away from any sources of ignition.

Future Directions

Future research into 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% could focus on developing safer and more efficient methods of synthesis. In addition, further studies could be conducted to investigate the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% in drug delivery, catalysis, and other fields. Finally, further studies could be conducted to investigate the potential uses of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% as a fluorescent probe for biological applications.

Synthesis Methods

3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% can be synthesized through a number of different methods. One of the most common methods involves the reaction of dibromobenzene and pentafluoroethylthiol in the presence of a catalyst. This reaction produces 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% in high yields and is relatively easy to perform. Other methods of synthesis include the reaction of bromine and pentafluoroethylthiol in the presence of a catalyst, the reaction of bromine and pentafluoroethylthiol in the presence of an acid, and the reaction of bromine and pentafluoroethylthiol in the presence of a base.

Scientific Research Applications

3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% has a variety of applications in scientific research. It has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of novel materials for drug delivery and in the development of new catalysts for organic synthesis. In addition, 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% has been used in the synthesis of new fluorescent probes for biological applications.

properties

IUPAC Name

4-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6S/c9-4-1-2-6(5(10)3-4)16-8(14,15)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFNDPNOGWWHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(pentafluoroethylthio)bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.